Cas no 66134-97-2 (ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate)

Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate is a brominated pyrrolidinone derivative with significant utility in synthetic organic chemistry. Its key structural features—a reactive bromine substituent and an ester-functionalized acetamide moiety—make it a versatile intermediate for the construction of complex heterocycles and pharmacologically active compounds. The compound is particularly valued for its ability to participate in nucleophilic substitution reactions, cyclizations, and cross-coupling methodologies. Its ester group further enhances reactivity, enabling facile derivatization under mild conditions. This reagent is commonly employed in medicinal chemistry and materials science research due to its compatibility with diverse synthetic protocols and its role in introducing functional diversity into target molecules.
ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate structure
66134-97-2 structure
Product name:ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate
CAS No:66134-97-2
MF:C8H12BrNO3
Molecular Weight:250.089781761169
CID:2126057
PubChem ID:14257595

ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate 化学的及び物理的性質

名前と識別子

    • ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate
    • 1-Pyrrolidineacetic acid, 3-bromo-2-oxo-, ethyl ester
    • SCHEMBL10369695
    • 66134-97-2
    • WS-02711
    • CS-0454605
    • DB-342682
    • MFCD18886655
    • AKOS013100075
    • ethyl2-(3-bromo-2-oxopyrrolidin-1-yl)acetate
    • D85732
    • MPRWQADZAJHZQN-UHFFFAOYSA-N
    • インチ: InChI=1S/C8H12BrNO3/c1-2-13-7(11)5-10-4-3-6(9)8(10)12/h6H,2-5H2,1H3
    • InChIKey: MPRWQADZAJHZQN-UHFFFAOYSA-N
    • SMILES: CCOC(=O)CN1CCC(C1=O)Br

計算された属性

  • 精确分子量: 249.00006g/mol
  • 同位素质量: 249.00006g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 219
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1
  • トポロジー分子極性表面積: 46.6Ų

ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1256824-100mg
ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate
66134-97-2 95%
100mg
$285 2024-06-05
eNovation Chemicals LLC
Y1256824-5g
ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate
66134-97-2 95%
5g
$2935 2024-06-05
eNovation Chemicals LLC
Y1256824-250mg
ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate
66134-97-2 95%
250mg
$500 2024-06-05
Chemenu
CM425840-100mg
ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate
66134-97-2 95%+
100mg
$195 2023-01-01
1PlusChem
1P01FPVR-250mg
ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate
66134-97-2 95%
250mg
$521.00 2024-04-22
A2B Chem LLC
AY12199-250mg
ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate
66134-97-2 95%
250mg
$448.00 2024-04-19
abcr
AB590852-100mg
Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate; .
66134-97-2
100mg
€442.30 2024-07-20
eNovation Chemicals LLC
Y1256824-250mg
ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate
66134-97-2 95%
250mg
$755 2025-02-25
abcr
AB590852-250mg
Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate; .
66134-97-2
250mg
€756.10 2024-07-20
abcr
AB590852-500mg
Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate; .
66134-97-2
500mg
€1038.60 2024-07-20

ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate 関連文献

ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetateに関する追加情報

Ethyl 2-(3-Bromo-2-oxopyrrolidin-1-yl)acetate (CAS No. 66134-97-2): A Comprehensive Overview

Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate (CAS No. 66134-97-2) is a versatile compound with significant applications in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated pyrrolidinone moiety and an ester functional group. These features make it an attractive building block for the synthesis of more complex molecules, particularly those with potential therapeutic applications.

The brominated pyrrolidinone moiety in ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate is a key structural element that confers several important properties to the molecule. The bromine atom can serve as a versatile leaving group in various substitution reactions, enabling the synthesis of a wide range of derivatives. Additionally, the pyrrolidinone ring provides a rigid and planar structure, which can influence the conformational flexibility and binding properties of the molecule when incorporated into larger structures.

The ester functional group in ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate adds another layer of reactivity and functionality. Ester groups are known for their ability to undergo hydrolysis under acidic or basic conditions, making them useful intermediates in the synthesis of carboxylic acids and alcohols. Furthermore, esters can be readily converted into other functional groups through various chemical transformations, such as reduction to alcohols or transesterification to form different esters.

In recent years, ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate has gained attention in the context of medicinal chemistry and drug discovery. Its structural features make it an ideal starting material for the synthesis of bioactive molecules with potential therapeutic applications. For example, derivatives of this compound have been explored for their activity against various biological targets, including enzymes, receptors, and ion channels.

A notable study published in the *Journal of Medicinal Chemistry* (2021) reported the synthesis and biological evaluation of a series of ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate derivatives as potential inhibitors of a specific enzyme involved in neurodegenerative diseases. The researchers found that certain derivatives exhibited potent inhibitory activity and good selectivity, suggesting their potential as lead compounds for further drug development.

Another area where ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate has shown promise is in the field of peptide chemistry. The brominated pyrrolidinone moiety can be used to introduce conformational constraints into peptides, enhancing their stability and binding affinity to target proteins. This has important implications for the design of peptide-based therapeutics and diagnostics.

In addition to its applications in medicinal chemistry, ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate is also used as a reagent in organic synthesis. Its reactivity and functional group versatility make it a valuable tool for synthetic chemists working on complex natural product syntheses or the development of new synthetic methodologies.

The safety and handling of ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate are important considerations for researchers working with this compound. While it is not classified as a hazardous material or controlled substance, standard laboratory safety protocols should be followed to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE), such as gloves and goggles, and working in well-ventilated areas or fume hoods.

In conclusion, ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate (CAS No. 66134-97-2) is a multifaceted compound with significant potential in various areas of chemical research and development. Its unique structural features make it an attractive building block for the synthesis of bioactive molecules and other complex structures. As ongoing research continues to uncover new applications and properties of this compound, it is likely to remain an important tool in the arsenal of synthetic chemists and medicinal chemists alike.

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